molecular formula C17H23NO2 B15338620 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15338620
M. Wt: 273.37 g/mol
InChI Key: NMQRAEBHONGCJI-UHFFFAOYSA-N
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Description

2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound characterized by its complex structure, which includes a tetrahydroisoquinoline core, a cyclopropyl group at the 6th position, and a Boc (tert-butoxycarbonyl) protecting group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde in the presence of an acid catalyst

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry to ensure consistent quality and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in multicomponent reactions and cross-coupling reactions.

Biology and Medicine: 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has shown potential in biological research, particularly in the study of alkaloid derivatives and their biological activities. It may be used as a lead compound in drug discovery, targeting various diseases.

Industry: In the pharmaceutical industry, this compound can be used to develop new therapeutic agents. Its unique structure allows for the creation of novel drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 2-Boc-6-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methoxy group instead of cyclopropyl.

  • 1,2,3,4-Tetrahydroisoquinoline: The core structure without the Boc protection and cyclopropyl group.

  • 6-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline: Similar but without the Boc protection.

Uniqueness: 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the Boc protecting group and the cyclopropyl moiety, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl 6-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-9-8-14-10-13(12-4-5-12)6-7-15(14)11-18/h6-7,10,12H,4-5,8-9,11H2,1-3H3

InChI Key

NMQRAEBHONGCJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C3CC3

Origin of Product

United States

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